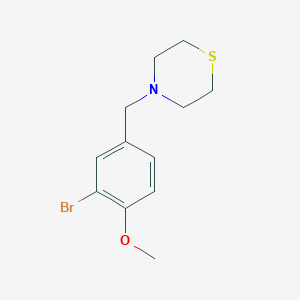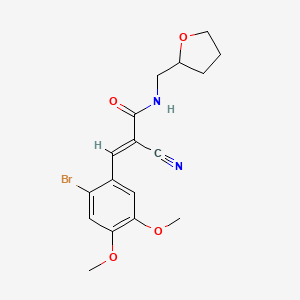
4-(3-bromo-4-methoxybenzyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4-methoxybenzyl)thiomorpholine (BMTM) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. BMTM has been found to have various biological activities, making it an important tool in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is not fully understood, but it is believed to interact with the binding site of GPCRs. Specifically, it is thought to bind to the orthosteric site, which is the site where the endogenous ligand binds. This results in the inhibition of receptor activation, leading to a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to have various biochemical and physiological effects. As mentioned earlier, it is a potent antagonist of certain GPCRs, which can lead to a decrease in downstream signaling pathways. This can have a wide range of effects, depending on the specific GPCR being targeted. For example, 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to inhibit the release of insulin from pancreatic beta cells, which could have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-bromo-4-methoxybenzyl)thiomorpholine in lab experiments is its potency. It has been found to be a highly effective antagonist of certain GPCRs, making it a valuable tool for studying their function. However, one limitation of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is its specificity. It may interact with other biological targets besides GPCRs, which could lead to off-target effects. Additionally, the synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be challenging, which could limit its availability for certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(3-bromo-4-methoxybenzyl)thiomorpholine. One area of interest is the development of more specific GPCR antagonists. While 4-(3-bromo-4-methoxybenzyl)thiomorpholine is effective, it may interact with other targets besides GPCRs, which could limit its usefulness in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine. For example, it may have potential as a treatment for certain diseases, such as diabetes or certain types of cancer. Further research is needed to fully understand the potential of 4-(3-bromo-4-methoxybenzyl)thiomorpholine in these areas.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-4-methoxybenzyl)thiomorpholine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiomorpholine in the presence of a base. This results in the formation of an intermediate compound, which is then treated with a reducing agent to yield 4-(3-bromo-4-methoxybenzyl)thiomorpholine. The overall yield of this process is moderate, but it has been optimized over the years to improve efficiency.
Applications De Recherche Scientifique
4-(3-bromo-4-methoxybenzyl)thiomorpholine has been used in a wide range of scientific studies due to its ability to interact with various biological targets. One of the most common applications of 4-(3-bromo-4-methoxybenzyl)thiomorpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, and smell. 4-(3-bromo-4-methoxybenzyl)thiomorpholine has been found to be a potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)

![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)

![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)